molecular formula C5H7N3O B1291363 (6-Aminopyrimidin-4-yl)methanol CAS No. 436851-94-4

(6-Aminopyrimidin-4-yl)methanol

Cat. No. B1291363
M. Wt: 125.13 g/mol
InChI Key: SVEGLLJWLCMNJE-UHFFFAOYSA-N
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Patent
US08697708B2

Procedure details

Concentrated hydrochloric acid (0.80 mL) was added to a solution of tert-butyl-6-(hydroxymethyl)pyrimidin-4-ylcarbamate (0.50 g, 2.2 mmol) in MeOH (10 mL). The reaction was stirred at 25° C. for 1 hour and then concentrated under reduced pressure to give the desired compound (0.50 g) as a pale yellow solid, which was used in the next step without further purification. LCMS (ESI) m/z: 126.0 [M+H+].
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(OC(=O)[NH:8][C:9]1[CH:14]=[C:13]([CH2:15][OH:16])[N:12]=[CH:11][N:10]=1)(C)(C)C>CO>[NH2:8][C:9]1[N:10]=[CH:11][N:12]=[C:13]([CH2:15][OH:16])[CH:14]=1

Inputs

Step One
Name
Quantity
0.8 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC=NC(=C1)CO)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC(=NC=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 181.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.